molecular formula C20H30O4 B173767 1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE CAS No. 142627-97-2

1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE

Cat. No.: B173767
CAS No.: 142627-97-2
M. Wt: 334.4 g/mol
InChI Key: LMIOYAVXLAOXJI-UHFFFAOYSA-N
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Description

1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE (CAS 142627-97-2) is a high-value oxetane-based compound that serves as a critical monomer and reactive diluent in advanced cationic ultraviolet (UV) curing systems and polymer research . Its molecular structure, featuring two oxetane rings, undergoes rapid ring-opening polymerization when exposed to UV light in the presence of a cationic photoinitiator, such as triarylsulfonium hexafluoroantimonate . This mechanism enables the formation of highly durable polymer networks with exceptional thermal stability, demonstrated by thermal decomposition temperatures exceeding 446°C, and robust mechanical properties, including high tensile and bending strength . Compared to epoxy-based cationic systems, oxetane monomers like this compound offer researchers significant advantages, including lower viscosity for easier processing, reduced volume shrinkage during curing for improved dimensional stability and adhesion, and the absence of oxygen inhibition, which allows for efficient polymerization in air . Its primary research applications span the development of high-performance, solvent-free coatings, advanced adhesives, innovative 3D printing resins, and clear, light-transmissive materials where light transmittance can remain above 98% . The product is offered in a minimum purity of 90.0% and requires storage in a cool, dark place, preferably under inert gas, due to its air-sensitive nature . This chemical is For Research Use Only and is strictly intended for laboratory research purposes. It is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

3-ethyl-3-[[4-[(3-ethyloxetan-3-yl)methoxymethyl]phenyl]methoxymethyl]oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-3-19(13-23-14-19)11-21-9-17-5-7-18(8-6-17)10-22-12-20(4-2)15-24-16-20/h5-8H,3-4,9-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIOYAVXLAOXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)COCC2=CC=C(C=C2)COCC3(COC3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142675-47-6
Record name OXT 121 homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142675-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00626587
Record name 3,3'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

142627-97-2
Record name 1,4-Bis((3-ethyl-3-oxetanylmethoxy)methyl)benzene
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Record name 3,3'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)
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Record name 1,4-BIS((3-ETHYL-3-OXETANYLMETHOXY)METHYL)BENZENE
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Record name 1,4-BIS((3-ETHYL-3-OXETANYLMETHOXY)METHYL)BENZENE
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Biological Activity

1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE, also known by its CAS number 142627-97-2, is a complex organic compound characterized by a benzene ring with multiple functional groups. Its molecular formula is C20H30O4C_{20}H_{30}O_{4} and it has a molar mass of approximately 334.45 g/mol. This compound has garnered interest due to its potential biological activities, which are explored in various studies.

The compound is synthesized through alkylation reactions and exhibits properties such as:

  • Density : 1.058 g/cm³
  • Boiling Point : 422.5 °C
  • Flash Point : 108.5 °C
  • Stereochemistry : Achiral with no defined stereocenters .

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The presence of the oxetane moiety may enhance the interaction with microbial membranes, leading to increased efficacy against various bacterial strains .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results indicate that at certain concentrations, it can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for potential therapeutic applications .

Anti-inflammatory Properties

Research has suggested that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity could make it a candidate for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2022) evaluated the antimicrobial properties of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay performed by Liu et al. (2023), the compound was tested on human cancer cell lines (HeLa and MCF-7). The IC50 values were determined to be:

Cell LineIC50 (µM)
HeLa25
MCF-730

These findings indicate that while the compound is effective against cancer cells, further research is needed to optimize its therapeutic index.

Scientific Research Applications

The compound is classified under GHS as a hazardous substance, with warnings related to skin irritation and specific target organ toxicity upon repeated exposure .

Materials Science

This compound is utilized in the development of advanced materials due to its unique structural properties. Its ability to form cross-linked networks makes it suitable for:

  • Adhesives : The compound's oxetane groups can enhance the adhesion properties of polymeric materials.
  • Coatings : It is used in formulations for protective coatings that require durability and resistance to environmental factors.

Pharmaceuticals

In pharmaceutical applications, OXT-121 is being explored for its potential as a drug delivery system. The compound's structure allows for:

  • Controlled Release : Its ability to form hydrogels can be leveraged for controlled and sustained release of therapeutic agents.
  • Targeted Therapy : The functionalization of the oxetane groups may enable targeted delivery mechanisms in cancer therapies.

Polymer Chemistry

The compound serves as a monomer in the synthesis of various polymers, particularly those requiring:

  • Thermal Stability : Polymers derived from OXT-121 exhibit enhanced thermal stability due to the rigid structure provided by the benzene ring and oxetane units.
  • Mechanical Strength : Its incorporation into polymer matrices can improve mechanical properties, making it suitable for high-performance applications.

Nanotechnology

Recent studies have indicated that OXT-121 can be used in the fabrication of nanocomposites. Its role includes:

  • Nanoparticle Stabilization : The compound can stabilize nanoparticles in solution, enhancing their application in drug delivery and imaging.
  • Self-Healing Materials : Research indicates potential use in self-healing materials where the oxetane groups facilitate healing processes upon damage.

Case Study 1: Drug Delivery Systems

A study published in a peer-reviewed journal demonstrated that hydrogels formed from OXT-121 exhibited significant promise in delivering anticancer drugs effectively. The hydrogels showed controlled release profiles that maintained therapeutic levels over extended periods, indicating their viability as drug carriers .

Case Study 2: Advanced Coatings

Research conducted on coatings incorporating OXT-121 revealed improved resistance to abrasion and UV degradation compared to traditional coatings. The findings suggest that these coatings could be utilized in outdoor applications where durability is critical .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Appearance : Colorless to pale yellow solid .
  • Melting Point : 62–65°C .
  • Boiling Point : 382–422.5°C .
  • Density : 1.058 g/cm³ .
  • Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) .
  • Flash Point : 108.5°C .

Applications
This compound is primarily used in advanced material synthesis, including:

  • Liquid crystals for display technologies.
  • Organic electrochromic materials for smart windows.
  • Optical polymers due to its flexible oxetane moieties, which enhance processability and thermal stability .

Comparison with Similar Compounds

The compound’s unique oxetane-functionalized structure distinguishes it from other benzene derivatives. Below is a comparative analysis based on structural analogs and functional groups:

Table 1: Comparative Analysis of 1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE and Related Compounds

Property/Compound This compound Chlorinated Benzene Derivatives (e.g., Benzyl-(chloromethyl)-methoxy-methylsilane) Simple Alkyl Benzenes (e.g., Ethylmethylbenzene)
Molecular Weight 334.45 g/mol ~300–400 g/mol (estimated) ~120–150 g/mol
Key Functional Groups Oxetane, ether Chlorine, methyl, silane Alkyl chains
Applications Advanced materials (optical, electrochromic) Industrial intermediates, limited due to toxicity Solvents, fuel additives
Toxicity Low (H315, H319, H373) High (neurotoxic, carcinogenic) Moderate (irritant)
Thermal Stability High (boiling point >380°C) Variable; chlorination reduces stability Low (boiling point ~150–200°C)

Key Findings:

Structural Complexity vs. Simplicity :

  • The target compound’s oxetane-ether architecture provides enhanced flexibility and thermal resilience compared to simpler alkyl benzenes like ethylmethylbenzene, which lack functional groups for advanced applications .
  • In contrast, chlorinated benzene derivatives (e.g., Benzyl-(chloromethyl)-methoxy-methylsilane) exhibit higher reactivity and toxicity , limiting their utility in consumer-facing materials .

Toxicity Profile: Chlorinated derivatives are associated with neurotoxicity and carcinogenicity due to chlorine’s electronegativity and persistence in biological systems . The target compound’s oxetane groups mitigate these risks, making it safer for material science applications .

Functional Versatility :

  • The oxetane rings in the target compound enable ring-opening polymerization , a critical feature for synthesizing high-performance polymers. This property is absent in both chlorinated and alkyl-substituted benzenes .

Synthetic Accessibility: The compound is synthesized via alkylation of benzene with 3-ethyl-3-oxetanylmethanol, a process requiring precise control . Simpler alkyl benzenes are easier to produce but lack functional diversity .

Preparation Methods

Synthesis of 1,4-Bis(chloromethyl)benzene

The benzene derivative is first dichlorinated using paraformaldehyde and hydrochloric acid under Friedel-Crafts conditions. For example, reacting 1,4-dimethylbenzene with chlorine gas in the presence of AlCl₃ yields 1,4-bis(chloromethyl)benzene at 60–80°C2.

Etherification with 3-Ethyl-3-Oxetanylmethanol

The chloromethyl groups undergo nucleophilic substitution with the sodium alkoxide of 3-ethyl-3-oxetanylmethanol. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) at reflux (66°C) for 12–24 hours, achieving yields of 78–85%.

Reaction Conditions:

ParameterValue
SolventTHF
Temperature66°C
CatalystSodium hydride (NaH)
Reaction Time18 hours
Yield82%

Characterization via ¹H-NMR confirms successful substitution, with benzene methylene protons appearing as a singlet at δ 4.55 ppm and oxetane methyl groups resonating at δ 1.54 ppm.

Hydrosilylation-Catalyzed Coupling

An alternative method employs hydrosilylation to link oxetane moieties to a silicon-containing benzene backbone, as demonstrated in the synthesis of bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane.

Synthesis of 3-Ethyl-3-Allylmethoxyoxetane (AllylEHO)

3-Ethyl-3-hydroxymethyloxetane (EHO) is prepared via cyclization of trihydroxypropane and diethyl carbonate at 130–135°C under vacuum (21.3 kPa). Subsequent allylation with allyl bromide in the presence of K₂CO₃ yields AllylEHO.

Key Analytical Data for AllylEHO:

  • FTIR: Absence of O–H stretch (3400 cm⁻¹), presence of C–O–C (1100 cm⁻¹).

  • ¹H-NMR: Propenyl double bonds at δ 5.25 ppm (CH) and δ 5.88 ppm (=CH₂).

Silicon-Based Coupling

AllylEHO undergoes hydrosilylation with diphenylsilane using Speier’s catalyst (H₂PtCl₆) at 80°C, forming a silicon-bridged intermediate. Further methoxylation with methanol completes the synthesis.

Optimized Parameters:

ParameterValue
CatalystH₂PtCl₆ (0.5 mol%)
Temperature80°C
Reaction Time8 hours
Yield75%

Mitsunobu Etherification

The Mitsunobu reaction offers a mild alternative for forming ether linkages without harsh bases.

Reaction Protocol

1,4-Benzenedimethanol reacts with 3-ethyl-3-oxetanylmethanol in dichloromethane (DCM) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) at 0°C to room temperature.

Advantages:

  • Avoids sodium hydride, enhancing safety.

  • Yields improve to 88% with stoichiometric DEAD.

Characterization:

  • ¹³C-NMR: Quaternary carbon of oxetane at δ 79.8 ppm.

  • MS (ESI): [M+Na]⁺ at m/z 467.2.

Industrial-Scale Production via Continuous Flow Reactors

Patents disclose continuous flow methods to enhance reproducibility and safety. For example, a tubular reactor maintains precise temperature (70°C) and residence time (30 minutes) during the etherification step, achieving 94% conversion.

Key Patent Claims:

  • Use of immobilized lipase catalysts for enantioselective synthesis.

  • In-line FTIR monitoring for real-time adjustments.

Green Chemistry Approaches

Recent advances focus on solvent-free mechanochemical synthesis. Ball-milling 1,4-benzenedimethanol and 3-ethyl-3-oxetanylmethanol with K₂CO₃ yields 70% product in 2 hours, reducing waste .

Q & A

Q. What are the common synthetic routes for 1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution or etherification reactions, where oxetane derivatives react with aromatic diols. Key intermediates include 3-ethyl-3-oxetanylmethanol and chloromethylated benzene precursors. Characterization typically employs NMR (¹H/¹³C) to confirm methoxy and oxetanyl group connectivity, FT-IR for ether linkage verification (C-O-C stretch at ~1100 cm⁻¹), and mass spectrometry for molecular ion validation. Purity assessment requires HPLC with UV detection (λ ≈ 270 nm for aromatic absorption) .

Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection quantifies purity.
  • Spectroscopy : High-resolution NMR resolves methoxy and oxetanyl proton environments (δ 3.2–4.5 ppm).
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) determines bond angles and torsional strain in the aromatic-oxetanyl framework .

Q. How does the methoxy group's electronic effect influence the compound's reactivity?

The para-methoxy group on the benzene ring acts as an electron donor via resonance, stabilizing cationic intermediates during polymerization. However, steric hindrance from the bulky oxetanyl substituents may offset this effect in cross-linking reactions. Computational studies (e.g., DFT) can model charge distribution, while Hammett parameters predict substituent contributions .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing photopolymerization using this compound?

  • Photoinitiators : Select iodonium salts (e.g., diphenyliodonium hexafluorophosphate) for efficient cationic polymerization under UV (λ = 254–365 nm).
  • Kinetic Studies : Use real-time FT-IR to monitor oxetane ring-opening rates.
  • Thermal Analysis : Post-curing DSC evaluates glass transition temperature (Tg) and residual exothermicity, ensuring complete cross-linking .

Q. How do structural modifications (e.g., replacing methoxy with electron-withdrawing groups) affect its photochemical stability?

Substituting methoxy with nitro or cyano groups increases electron deficiency, potentially accelerating UV degradation. Compare degradation pathways via LC-MS to identify photoproducts. Contradictory data on stability (e.g., from TGA vs. accelerated UV testing) require multi-method validation .

Q. What mechanistic insights explain its role in microlens array fabrication?

The compound acts as a cross-linker in epoxy-oxetane resins, enhancing refractive index (n ≈ 1.50–1.55) and mechanical rigidity. Atomic force microscopy (AFM) profiles post-curing reveal surface roughness <10 nm, critical for optical clarity. Contradictions in shrinkage data (e.g., 2–5% volume loss) necessitate in-situ interferometry during polymerization .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Single-crystal X-ray studies (via SHELXL) reveal planar deviations (<15° dihedral angles between benzene and oxetanyl groups). Compare with DFT-optimized geometries to address outliers. Discrepancies in bond lengths (e.g., C-O vs. C-C) may arise from crystal packing forces .

Methodological Challenges

Q. How to address contradictions in thermal stability data across studies?

  • Controlled TGA : Use identical heating rates (e.g., 10°C/min) under nitrogen.
  • Isoconversional Analysis : Apply Friedman or Ozawa methods to decompose degradation steps.
  • Reproducibility : Standardize sample preparation (e.g., solvent-free drying) to eliminate plasticizer interference .

Q. What strategies mitigate steric hindrance during functionalization of the oxetanyl moiety?

  • Protection/Deprotection : Temporarily block reactive sites with trimethylsilyl groups.
  • Catalysis : Use Lewis acids (e.g., BF₃·OEt₂) to activate oxetane rings for nucleophilic attack.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reagent diffusion to sterically crowded sites .

Applications in Materials Science

Q. How does this compound enhance the performance of light-blocking inks?

Its high cross-linking density reduces oxygen inhibition, enabling rapid curing (>90% conversion in <60 sec). UV-Vis spectroscopy quantifies opacity (absorbance >3.0 at 400 nm), while nanoindentation measures hardness (>0.5 GPa) for durability .

Q. What advanced characterization techniques validate its use in high-resolution lithography?

  • SEM/EDS : Maps elemental distribution (C, O) to confirm uniform resin composition.
  • Ellipsometry : Measures film thickness (±1 nm accuracy) post-patterning.
  • XPS : Identifies surface oxidation states (C-O vs. C=O) affecting adhesion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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